Cas no 2137477-03-1 (methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate)

メチル1-(5-ホルミルピリジン-2-イル)アゼチジン-2-カルボキシレートは、ピリジン環とアゼチジン環を有する多機能な有機化合物です。5位のホルミル基と2位のエステル基を有するため、さらなる修飾や誘導体合成に適した反応性を提供します。特に医薬品中間体や生物活性化合物の合成において有用なビルディングブロックとしての応用が期待されます。分子内に複数の官能基を有するため、多様な分子変換が可能であり、創薬研究における構造多様性の拡張に貢献します。また、適度な極性と溶解性を示すため、有機溶媒中での取り扱いが比較的容易です。

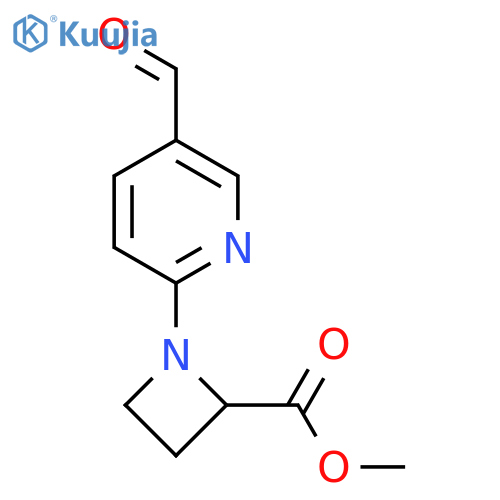

2137477-03-1 structure

商品名:methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate

methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate

- 2137477-03-1

- EN300-1142776

-

- インチ: 1S/C11H12N2O3/c1-16-11(15)9-4-5-13(9)10-3-2-8(7-14)6-12-10/h2-3,6-7,9H,4-5H2,1H3

- InChIKey: XBOKRJISEIKBRU-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1CCN1C1C=CC(C=O)=CN=1)=O

計算された属性

- せいみつぶんしりょう: 220.08479225g/mol

- どういたいしつりょう: 220.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 59.5Ų

methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1142776-1g |

methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |

2137477-03-1 | 95% | 1g |

$728.0 | 2023-10-26 | |

| Enamine | EN300-1142776-0.1g |

methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |

2137477-03-1 | 95% | 0.1g |

$640.0 | 2023-10-26 | |

| Enamine | EN300-1142776-0.5g |

methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |

2137477-03-1 | 95% | 0.5g |

$699.0 | 2023-10-26 | |

| Enamine | EN300-1142776-5.0g |

methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |

2137477-03-1 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1142776-5g |

methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |

2137477-03-1 | 95% | 5g |

$2110.0 | 2023-10-26 | |

| Enamine | EN300-1142776-10g |

methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |

2137477-03-1 | 95% | 10g |

$3131.0 | 2023-10-26 | |

| Enamine | EN300-1142776-10.0g |

methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |

2137477-03-1 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1142776-2.5g |

methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |

2137477-03-1 | 95% | 2.5g |

$1428.0 | 2023-10-26 | |

| Enamine | EN300-1142776-0.05g |

methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |

2137477-03-1 | 95% | 0.05g |

$612.0 | 2023-10-26 | |

| Enamine | EN300-1142776-1.0g |

methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |

2137477-03-1 | 1g |

$728.0 | 2023-06-09 |

methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

2137477-03-1 (methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate) 関連製品

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量